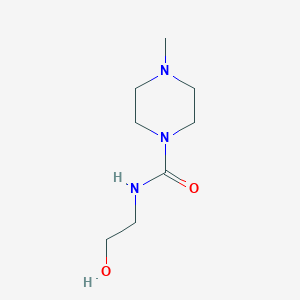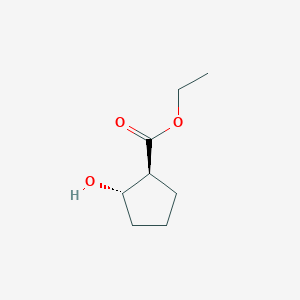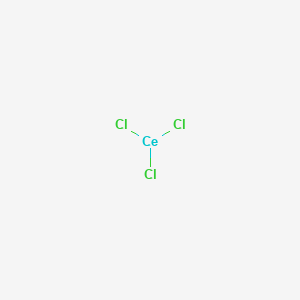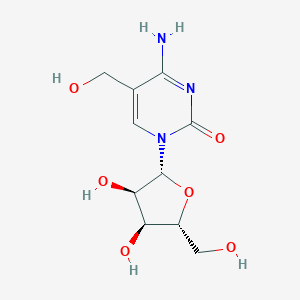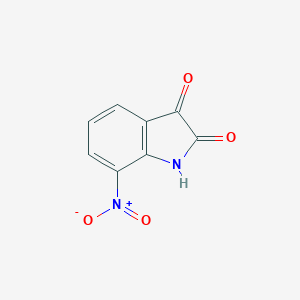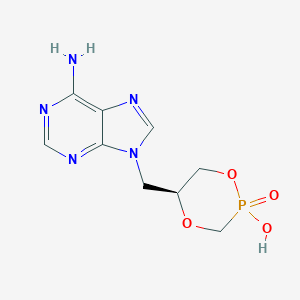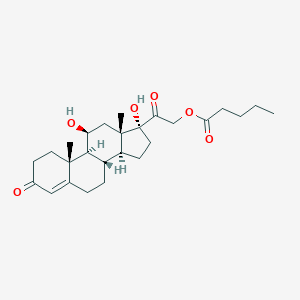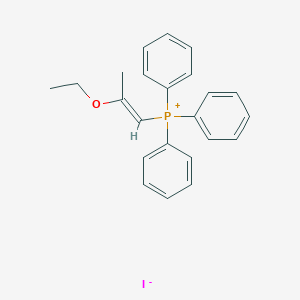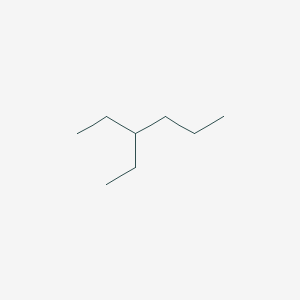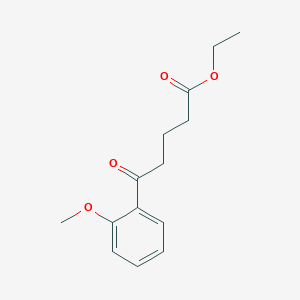
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, also known as HET0016, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide inhibitors and has been found to have a potent inhibitory effect on the activity of cytochrome P450 enzymes.
Wirkmechanismus
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide exerts its pharmacological effects by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Specifically, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to selectively inhibit the activity of CYP4A enzymes, which are involved in the metabolism of arachidonic acid and other fatty acids. By inhibiting CYP4A enzymes, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory eicosanoids such as leukotrienes and prostaglandins, which contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide inhibits cell growth and induces apoptosis by blocking the activity of CYP4A enzymes. In vascular smooth muscle cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the expression of endothelin-1 and other vasoconstrictors, leading to vasodilation and lower blood pressure. In inflammatory cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CYP4A enzymes, its low toxicity, and its ability to inhibit the activity of CYP4A enzymes in vivo. However, there are also some limitations to using 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in lab experiments, including its poor solubility in water, its susceptibility to degradation in acidic conditions, and its potential for off-target effects on other enzymes.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, the use of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide involves the reaction of 3-hydroxybenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide as a white solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and inflammation. In cancer research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of cytochrome P450 enzymes. In hypertension research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to lower blood pressure by inhibiting the synthesis of endothelin-1, a potent vasoconstrictor. In inflammation research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Eigenschaften
CAS-Nummer |
114891-23-5 |
|---|---|
Produktname |
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide |
Molekularformel |
C11H9NO4S2 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
5-(3-hydroxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-4-9(17-10)11(14)7-2-1-3-8(13)6-7/h1-6,13H,(H2,12,15,16) |
InChI-Schlüssel |
PTDJNLYHCHJVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
Andere CAS-Nummern |
114891-23-5 |
Synonyme |
5-(3-hydroxybenzoyl)-2-thiophenesulfonamide 5-(3-hydroxybenzoyl)thiophene-2-sulfonamide 5-HBTS 5-HTS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




